molecular formula C20H27N3O4 B389562 4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B389562
M. Wt: 373.4g/mol
InChI Key: BICZQZLPCRZWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-2-one core structure with various functional groups attached, including an acetyl group, a dimethylamino phenyl group, a hydroxy group, and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of benzoxyacetone with N,N-dimethylaniline and thiourea in the presence of a catalyst such as KF/Al2O3 in dichloromethane . The reaction mixture is heated under reflux conditions and stirred until the addition is complete. The crude product is then purified by column chromatography to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Formation of an alcohol from the acetyl group.

    Substitution: Introduction of new functional groups in place of the dimethylamino group.

Scientific Research Applications

4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of multiple functional groups allows for diverse interactions with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4g/mol

IUPAC Name

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H27N3O4/c1-14(24)17-18(15-4-6-16(7-5-15)21(2)3)23(20(26)19(17)25)9-8-22-10-12-27-13-11-22/h4-7,18,25H,8-13H2,1-3H3

InChI Key

BICZQZLPCRZWPS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)N(C)C)CCN3CCOCC3)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)N(C)C)CCN3CCOCC3)O

Origin of Product

United States

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